molecular formula C15H10ClNO3 B3366484 (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one CAS No. 13736-61-3

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3366484
CAS No.: 13736-61-3
M. Wt: 287.7 g/mol
InChI Key: JBXAGWCLKWPVFB-XCVCLJGOSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-nitrophenyl group on either side of the propenone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-chlorobenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis follows similar principles but is optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, typically using reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in polar solvents.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Compounds with substituted phenyl rings.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological activities, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of dyes, pigments, and organic semiconductors.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the context of its application:

    Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.

    Chemical Reactivity: The α,β-unsaturated carbonyl system is reactive towards nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, resulting in different reactivity and biological activity.

    (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one:

Uniqueness: The presence of both the 4-chlorophenyl and 4-nitrophenyl groups in (2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one provides a unique combination of reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBXAGWCLKWPVFB-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13736-61-3
Record name NSC159063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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